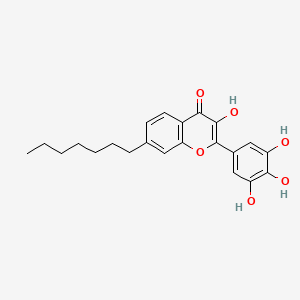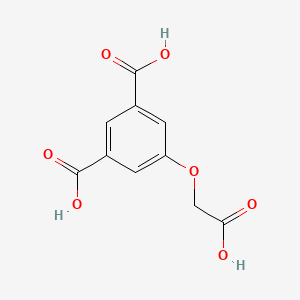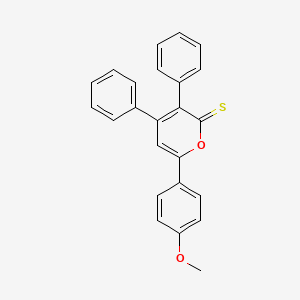
7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a heptyl chain, multiple hydroxyl groups, and a benzopyran core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable aromatic aldehyde and a heptyl-substituted phenol.
Condensation Reaction: The aldehyde and phenol undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form a chalcone intermediate.
Cyclization: The chalcone intermediate is then cyclized using an acid catalyst, such as hydrochloric acid, to form the benzopyran core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for potential therapeutic applications, including anticancer and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one: A structurally similar flavonoid with comparable biological activities.
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Uniqueness
7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is unique due to its heptyl chain, which may enhance its lipophilicity and bioavailability compared to other flavonoids. This structural feature could potentially improve its therapeutic efficacy and application in various fields.
Propriétés
Numéro CAS |
649552-07-8 |
|---|---|
Formule moléculaire |
C22H24O6 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
7-heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H24O6/c1-2-3-4-5-6-7-13-8-9-15-18(10-13)28-22(21(27)19(15)25)14-11-16(23)20(26)17(24)12-14/h8-12,23-24,26-27H,2-7H2,1H3 |
Clé InChI |
XBAPBALFUSXLJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)



![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)
![Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate](/img/structure/B12596847.png)



![6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596860.png)
![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)
![3-[(Di-tert-butylphosphanyl)methyl]phenol](/img/structure/B12596873.png)

![5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12596886.png)
